molecular formula C4H2Br2N2 B1339098 2,5-Dibromopyrazine CAS No. 23229-26-7

2,5-Dibromopyrazine

Cat. No. B1339098
CAS RN: 23229-26-7
M. Wt: 237.88 g/mol
InChI Key: KIYKHEOWZLJZSB-UHFFFAOYSA-N
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Description

2,5-Dibromopyrazine is a brominated derivative of pyrazine, a heterocyclic aromatic compound with a symmetrical structure. It is an important intermediate in the synthesis of various complex molecules, including pharmaceuticals, agrochemicals, and dyes. The presence of bromine atoms on the pyrazine ring makes it a versatile compound for further chemical transformations through various coupling reactions.

Synthesis Analysis

The synthesis of 2,5-dibromopyrazine derivatives has been explored in several studies. For instance, efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines have been developed, which are useful for the preparation of metal-complexing molecular rods . The synthesis involves Stille coupling reactions and yields products with high efficiency, ranging from 70 to 90% . Additionally, the synthesis of 2,5-diamino-3,6-dicyanopyrazine dyes through oxidative coupling reactions demonstrates the potential of 2,5-dibromopyrazine as a precursor for fluorescent dye chromophores .

Molecular Structure Analysis

The molecular structure of 2,5-dibromopyrazine derivatives has been characterized in several studies. For example, the crystal and molecular structure of 2,5-distyrylpyrazine, a derivative of 2,5-dibromopyrazine, has been determined, revealing that the molecule is not planar and the pyrazine ring makes a dihedral angle with the benzene ring . This non-planarity can influence the stacking and photo-polymerization properties of the compound .

Chemical Reactions Analysis

2,5-Dibromopyrazine undergoes various chemical reactions, making it a valuable building block in organic synthesis. The reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines, for example, yields mono-substituted or bis-substituted products, demonstrating the reactivity of the pyrazine ring towards nucleophilic substitution . Furthermore, the halogenation of 2-aminopyrazine has been studied, with bromination yielding good results, indicating the potential for further functionalization of the pyrazine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dibromopyrazine derivatives are influenced by their molecular structure and substituents. The crystal structure of 2,5-dichloro-3-methoxypyrazine, a related compound, has been determined, providing insights into the bond distances and angles that are consistent with literature values . These structural details are crucial for understanding the reactivity and physical properties of the compound, such as solubility, melting point, and stability.

Scientific Research Applications

1. Specific Scientific Field The research is conducted in the field of Organic Chemistry and Material Science , specifically in the area of Optoelectronics .

3. Methods of Application or Experimental Procedures The synthesis involves a two-fold reaction of 2,5-dibromo-3,6-dimethylpyrazine with ethynylarenes under standard Sonogashira conditions . The specific conditions involve the use of copper iodide (CuI), palladium dichloride bis(triphenylphosphine) (Pd(PPh3)2Cl2), triethylamine (NEt3), and tetrahydrofuran (THF) .

4. Results or Outcomes The reaction yields 2,5-Di(aryleneethynyl)pyrazine derivatives in 23–41% yields . These derivatives show promising optoelectronic properties. For example, single-layer OLEDs using MEH-PPV as the emissive polymer show significantly enhanced external quantum efficiencies (up to 0.07%) when 20% by weight of 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine is added as a dopant .

1. Specific Scientific Field This research is conducted in the field of Supramolecular Chemistry .

3. Methods of Application or Experimental Procedures The synthesis involves a fragment coupling strategy, starting from 2,5-dibromopyrazine and 2,6-dibromopyridine . The resulting macrocycles, para-linked azacalix[n]pyridine[n]pyrazines (n = 2 and 4), coexist with different heteroaromatics .

Safety And Hazards

2,5-Dibromopyrazine is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,5-dibromopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2/c5-3-1-7-4(6)2-8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYKHEOWZLJZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466937
Record name 2,5-dibromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromopyrazine

CAS RN

23229-26-7
Record name 2,5-dibromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromopyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
178
Citations
RC Ellingson, RL Henry - Journal of the American Chemical …, 1949 - ACS Publications
Study of the two previously known forms of 2, 4 (5)-diphenylimidazole and of a third form discovered during the work showed that each is obtained by bringing any one of the three into …
Number of citations: 38 pubs.acs.org
L Zhao, IF Perepichka, F Türksoy… - New Journal of …, 2004 - pubs.rsc.org
A series of 2,5-di(aryleneethynyl)pyrazine derivatives has been synthesised in 23–41% yields by two-fold reaction of 2,5-dibromo-3,6-dimethylpyrazine 3 with ethynylarenes (arene = …
Number of citations: 42 pubs.rsc.org
C Zhou, G Zeng, D Huang, Y Luo, M Cheng… - Journal of hazardous …, 2020 - Elsevier
Polymeric carbon nitride (PCN) has become the most promising metal-free photocatalysts but its activity is low. Molecule doping of PCN has been proved to be an effective strategy to …
Number of citations: 100 www.sciencedirect.com
T Yamamoto, Y Fujiwara, H Fukumoto, Y Nakamura… - Polymer, 2003 - Elsevier
Poly(pyrazine-2,5-diyl), PPyrz, was prepared by organometallic dehalogenative polycondensation of 2,5-dibromopyrazine. PPyrz was soluble in conc. H 2 SO 4 and showed an η/c …
Number of citations: 32 www.sciencedirect.com
BF Ali, R Al-Far, SF Haddad - Main Group Chemistry, 2009 - Taylor & Francis
Crystal structure determinations of the compounds (C 4 H 4 Br 2 N 2 ) + [I 3 ] − , 1, and (C 5 H 5 BrN) + [IBr 2 ] − , 2, have been carried out. In 1, the anion is surrounded symmetrically by …
Number of citations: 7 www.tandfonline.com
HH Park, P Meti, YD Gong - Dyes and Pigments, 2021 - Elsevier
A series of pyrazine-based bipodal D-π-A-π-D and D-π-A-π-A molecules with multi-stimuli response have been synthesized via Suzuki and Sonogashira cross-coupling reactions. We …
Number of citations: 15 www.sciencedirect.com
C Zhou, Q Wang, C Zhou - Chemical Physics Letters, 2020 - Elsevier
As a emerging photocatalyst, polymeric carbon nitride has attracted much attention. However, the activity of bulk carbon nitride is low. In this study, the porous carbon nitride (P-UCN) …
Number of citations: 19 www.sciencedirect.com
Q Zhang, Y Zhang, F Lian, Z Xu, X Wang - Ionics, 2022 - Springer
Two kinds of hard carbons with controllable nitrogen contents (N1HC and N2HC) were prepared from 2,5-dibromopyridine and 2,5-dibromopyrazine, respectively. The nitrogen contents …
Number of citations: 3 link.springer.com
WS Ren, MX Wang - Supramolecular Chemistry, 2018 - Taylor & Francis
Oxygen bridged corona[n]arene[n]pyrazines (n = 3, 4, 6) were synthesised conveniently by means of a fragment coupling strategy starting from 2,5-dimethyl-1,4-hydroquinone and 2,5-…
Number of citations: 3 www.tandfonline.com
SH Kim, J Sperry - Journal of Natural Products, 2015 - ACS Publications
Herein is reported a synthesis of alocasin A (1), an alkaloid component of Alocasia macrorrhiza, a herbaceous plant used in folk medicine throughout southern Asia. A double Suzuki–…
Number of citations: 14 pubs.acs.org

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